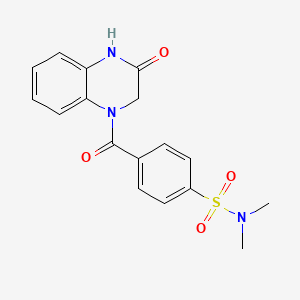

(Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a derivative of thiazolidinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. For instance, paper discusses a thiazolidinone derivative with a benzylidene moiety that has been found to inhibit the proliferation of melanoma cells with active ERK signaling. This suggests that the compound of interest may also possess biological activity, potentially in cancer treatment.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with a thiazolidinone core. Paper describes the synthesis of similar compounds where a hydroxybenzyl moiety is reacted with carboxylic acids in the presence of DCC and DMAP to yield esters. This method could potentially be adapted for the synthesis of the compound by using the appropriate aldehyde and thiazolidinone precursor.

Molecular Structure Analysis

Thiazolidinone derivatives often exhibit interesting supramolecular structures due to their ability to form hydrogen bonds. Paper details the crystal structures of four thiazolidinone derivatives, noting the presence of hydrogen-bonded dimers, chains, and sheets. These structural features are crucial as they can influence the compound's biological activity and solubility.

Chemical Reactions Analysis

The reactivity of thiazolidinone derivatives with various nucleophiles is an area of interest, as demonstrated in paper . The study shows that thiazolidinones can undergo addition reactions with thiols to form adducts, which can further undergo cyclization or dissociation under certain conditions. This reactivity could be relevant for the compound of interest, especially in the context of designing prodrugs or understanding its metabolism.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer from the general properties of similar thiazolidinone derivatives. These compounds typically have moderate to low solubility in water and may exhibit polymorphism, which can affect their pharmacokinetic profile. The presence of hydroxy and methoxy groups in the compound may also influence its hydrogen bonding capacity and overall reactivity.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that derivatives of thioxothiazolidinone exhibit antimicrobial activity against a range of bacterial and fungal strains. For instance, a study by PansareDattatraya and Devan (2015) synthesized a series of these compounds, finding them to exhibit good to moderate antimicrobial activity, comparable to standard drugs like Ampicillin, against both Gram-positive and Gram-negative bacteria (PansareDattatraya & Devan, 2015). Similarly, a novel series of 4-thiazolidinone derivatives was synthesized and evaluated for antimicrobial and anticancer potentials, with certain derivatives demonstrating significant activity (Deep et al., 2016).

Supramolecular Structures

The study of the supramolecular structures of thioxothiazolidinone derivatives has contributed to the understanding of their physical and chemical properties. Delgado et al. (2005) explored the hydrogen-bonded dimers, chains of rings, and sheet formations in these compounds, highlighting their structural diversity and potential for developing new materials with specific properties (Delgado et al., 2005).

Anticancer Evaluation

Thiazolidin-4-one derivatives have also been evaluated for their anticancer properties. For example, a study reported the synthesis of a series of these derivatives, with some showing promising anticancer activity through QSAR studies, indicating the potential for developing new anticancer agents (Deep et al., 2016).

Chemosensor Applications

A rhodanine-based chemosensor, closely related to thioxothiazolidinone derivatives, was designed and synthesized, showing selectivity to Zn2+ and Cd2+ ions through marked fluorescence increases in aqueous media. This chemosensor was applied for water sample analyses and cell imaging, illustrating the utility of these compounds in environmental monitoring and biological research (Park et al., 2020).

Molecular Docking and Synthesis Studies

Molecular docking studies have been utilized to understand the interaction mechanisms of thioxothiazolidinone derivatives with biological targets, providing insights into their potential as therapeutic agents. For instance, the synthesis and docking studies of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates showed significant antimicrobial activity, demonstrating the practical application of these compounds in drug discovery (Spoorthy et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S2/c1-8(2)15-13(17)11(20-14(15)19)7-9-5-4-6-10(18-3)12(9)16/h4-8,16H,1-3H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJZPPKZJGFWOK-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=C(C(=CC=C2)OC)O)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-(morpholino(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549225.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2549227.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2549228.png)

![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2549230.png)

![4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2549236.png)

![1-(1,3-benzodioxol-5-yl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2549239.png)

![(Z)-ethyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2549242.png)

![(2,4-dimethylphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2549244.png)